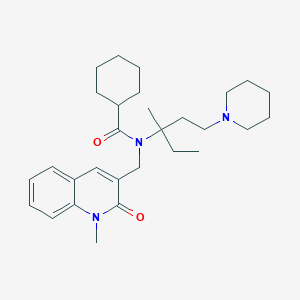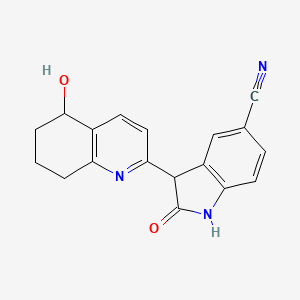![molecular formula C19H16ClF3N6O B10834984 (6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B10834984.png)
(6S)-7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-ethyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27724045-Compound-17 is a synthetic organic compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its ability to inhibit specific enzymes and disrupt viral replication, making it a promising candidate for antiviral therapies .
Preparation Methods
The synthesis of PMID27724045-Compound-17 involves multiple steps, starting with the preparation of precursor materials. The core structure of the compound is derived from a non-selective kinase inhibitor. The synthetic route typically includes the following steps:
Preparation of Precursor Materials: The initial step involves the synthesis of the core structure from a non-selective kinase inhibitor.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its activity and selectivity.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Chemical Reactions Analysis
PMID27724045-Compound-17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PMID27724045-Compound-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and viral replication.
Medicine: Explored as a potential antiviral agent, particularly against β-coronaviruses.
Industry: Potential applications in the development of antiviral drugs and therapeutic agents
Mechanism of Action
The mechanism of action of PMID27724045-Compound-17 involves the inhibition of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). This inhibition disrupts the entry and replication of β-coronaviruses by interfering with the viral lifecycle. The compound’s core structure, derived from a non-selective kinase inhibitor, allows it to selectively target PIKfyve and exert its antiviral effects .
Comparison with Similar Compounds
PMID27724045-Compound-17 can be compared with other similar compounds, such as:
AMG28: A non-selective kinase inhibitor from which the core structure of PMID27724045-Compound-17 is derived.
Alectinib-based PROTAC Degrader: Another compound that targets specific kinases for degradation via the ubiquitously expressed E3 ligase receptor cereblon.
The uniqueness of PMID27724045-Compound-17 lies in its selective inhibition of PIKfyve and its demonstrated ability to disrupt viral replication, making it a promising candidate for antiviral therapies .
Properties
Molecular Formula |
C19H16ClF3N6O |
|---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
(6S)-7-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-6-ethyl-3-pyrazin-2-yl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C19H16ClF3N6O/c1-2-12-10-29-16(14-8-24-6-7-25-14)26-27-17(29)18(30)28(12)9-11-4-3-5-13(15(11)20)19(21,22)23/h3-8,12H,2,9-10H2,1H3/t12-/m0/s1 |
InChI Key |
XOUUTQMOXWSZSL-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@H]1CN2C(=NN=C2C(=O)N1CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=NC=CN=C4 |
Canonical SMILES |
CCC1CN2C(=NN=C2C(=O)N1CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834911.png)
![1,3-dimethyl-4-(1-methylpiperidin-4-yl)-6-(3-pyrrolidin-1-ylsulfonylanilino)-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834914.png)
![2-(6-Aminopurin-9-yl)-5-[2-[(4-chloropyrimidin-2-yl)amino]ethylsulfanylmethyl]oxolane-3,4-diol](/img/structure/B10834915.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834928.png)
![1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834933.png)
![4-[6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-pyridinyl]-1-Piperazinepropanol](/img/structure/B10834936.png)



![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)

![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)


